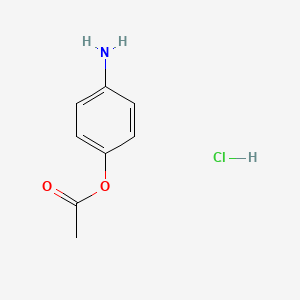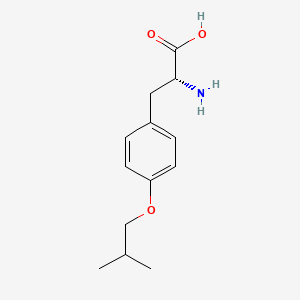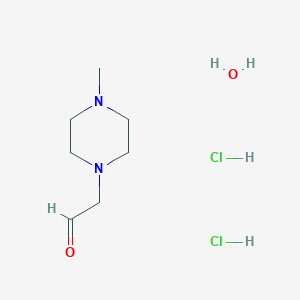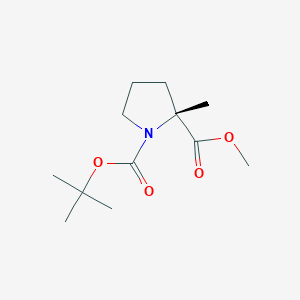
4-Aminophenyl acetate HCl
Overview
Description
4-Aminophenyl acetate HCl is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminophenyl acetate HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl acetate HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pesticide Detection : It's used in an amperometric acetylcholinesterase-based biosensor for the effective detection of organophosphorus and carbamic pesticides. This method provides a rapid detection capability with notable sensitivity, achieving low detection limits (Rosa et al., 1994).
Alpha-Arylation Method : A novel alpha-arylation method utilizing 4-aminophenyl cations has been developed. This method can produce alpha-(4-aminophenyl) ketones, aldehydes, and esters under neutral conditions and is considered beneficial for preparing analgesic compounds (Fraboni et al., 2003).
Crystal Structure Analysis : The crystal structure of D()-amino-(4-hydroxyphenyl)acetate reveals an extensive hydrogen bonding network and a chiral space group, P21 (No. 4), providing insights into its molecular interactions and structural characteristics (Báthori & Bourne, 2009).
Hydrogen Bonding Study : The complex hydrogen bonding in 4-aminophenyl ethanol is studied for its potential to form complexes with carboxylic acids. This research aids in understanding the complex structures that are challenging to predict due to its amine and hydroxyl functional groups (Obenchain et al., 2015).
Electrochemical Oxidation : 4-Aminophenol can be electrochemically oxidized at gold electrodes in aqueous and organic media. Studies reveal the formation of an oxidation product, aiding in understanding its electrochemical behaviors and potential applications (Schwarz et al., 2003).
Cancer Biomarker Discovery : A method for determining 4-hydroxyphenyl acetic acid and other related compounds in human urine has been developed. This is particularly useful for the discovery of cancer biomarkers and understanding metabolic processes (Yang et al., 2017).
Corrosion Inhibition : Research indicates that 4-MAT (a derivative) effectively inhibits acidic corrosion of mild steel in HCl medium, reaching high inhibition efficiency. This has implications for industrial applications where corrosion resistance is critical (Bentiss et al., 2009).
Solubility Studies : The solubility of 4-(4-aminophenyl)-3-morpholinone in various solvents has been studied, with the modified Apelblat equation being identified as the most suitable and accurate thermodynamic model for predicting its solubility under different temperature conditions (Yang et al., 2016).
properties
IUPAC Name |
(4-aminophenyl) acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOXFYKAEKKCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl acetate HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine;dihydrochloride](/img/structure/B8178595.png)






